(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide
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Overview
Description
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide is a complex organic compound characterized by multiple double bonds and a dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as docosahexaenoic acid and 1,3-dihydroxypropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as distillation, crystallization, or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds or other functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may result in saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of similar molecules.
Biology
In biological research, this compound may be investigated for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, this compound could be explored for its therapeutic potential, such as anti-inflammatory or antioxidant properties.
Industry
In industrial applications, this compound may be used in the development of new materials, pharmaceuticals, or other products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include modulation of signaling cascades or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyunsaturated fatty acid derivatives and amides with similar structural features.
Uniqueness
What sets (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide apart is its specific combination of double bonds and functional groups, which may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C25H39NO3 |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C25H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)26-24(22-27)23-28/h3-4,6-7,9-10,12-13,15-16,18-19,24,27-28H,2,5,8,11,14,17,20-23H2,1H3,(H,26,29)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
InChI Key |
WLQISWHMHISXMV-KUBAVDMBSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NC(CO)CO |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NC(CO)CO |
Origin of Product |
United States |
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